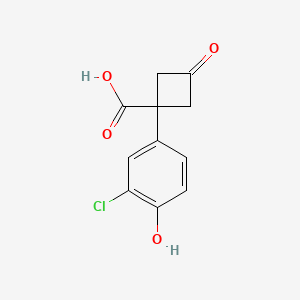
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chloro group, a hydroxyl group, and a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves multiple steps, starting with the chlorination of phenol derivatives followed by cyclization and oxidation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or halides.
Major Products Formed: The major products formed from these reactions include chlorinated phenols, cyclobutane derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with anti-inflammatory and antioxidant properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and medicinal effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one: This compound has a similar structure but with an additional chlorine atom.
N-(3-chloro-4-hydroxyphenyl)acetamide: This compound features an acetamide group instead of the carboxylic acid group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H9ClO4 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC名 |
1-(3-chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c12-8-3-6(1-2-9(8)14)11(10(15)16)4-7(13)5-11/h1-3,14H,4-5H2,(H,15,16) |
InChIキー |
AXLUHOLQTBSFOI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(C2=CC(=C(C=C2)O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




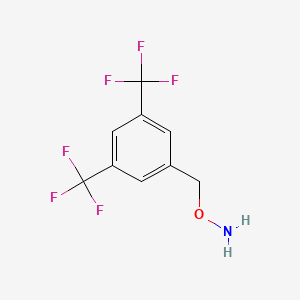
![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
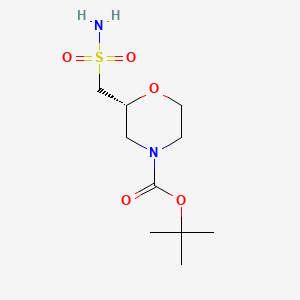
![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
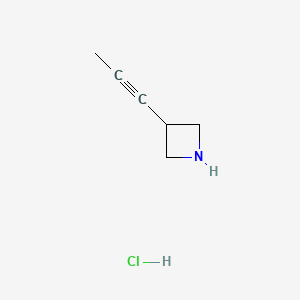
![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)
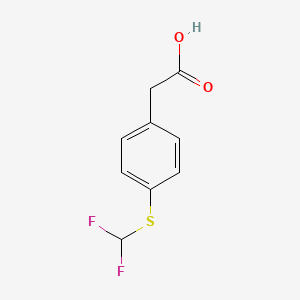
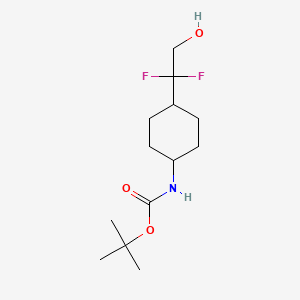
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
